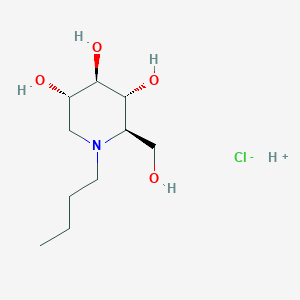

Miglustat hydrochloride

概要

説明

ミグルスタット塩酸塩は、主に1型ゴーシェ病およびニーマン・ピック病C型の治療に使用される薬物です。 これは、グルコシルセラミドシンターゼという酵素を標的とすることで、糖脂質の合成を阻害する小さなイミノ糖分子です 。 この化合物は、ザベスカという商品名で販売されており、欧州連合、米国、韓国など、さまざまな地域で医療用として承認されています .

準備方法

合成経路と反応条件

ミグルスタット塩酸塩は、一連の化学反応によって合成できます。 一般的な方法の1つは、5-ケト-D-グルコースの二重還元アミノ化を行い、その後水素化を行うことです 。 このプロセスには通常、次の手順が含まれます。

2,3,4,6-テトラ-O-ベンジル-N-ブチル-1-デオキシノジリマイシンの調製: この中間体は、テトラ-O-ベンジル-グルコースを出発物質として合成されます。

還元アミノ化: この中間体は、還元アミノ化されてN-ブチル-1-デオキシノジリマイシンを形成します。

工業的生産方法

ミグルスタット塩酸塩の工業的生産には、同様の合成経路が用いられますが、規模が大きくなります。 このプロセスは、高純度と高収率を確保するために最適化されています。 反応物は濃縮され、ジクロロメタンや酢酸エチルなどの溶媒を使用して、ミグルスタット塩酸塩の結晶形が単離されます .

化学反応の分析

Step 1: Reductive Amination

The hydrochloride salt of compound V undergoes reductive amination to form a hydrochloride salt of compound VI. This step introduces the butyl group via reductive amination, a reaction that typically involves a ketone or aldehyde reacting with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) .

Reaction Scheme :

Compound V → Compound VI

Conditions: Hydrochloride salt of compound V reacts under reductive amination conditions.

Step 2: Hydrogenation (Debenzylation)

The benzyl protecting groups are removed via hydrogenation in the presence of a catalytic acid (e.g., hydrochloric acid) and a palladium catalyst (e.g., 10% Pd/C). This step selectively cleaves benzyl ethers while preserving the hydrochloride salt form of miglustat .

Reaction Details :

-

Reagents : Hydrochloric acid, Pd/C catalyst.

-

Outcome : Formation of miglustat hydrochloride (compound III) with <0.2% impurities .

Step 3: Crystallization

Neutralization of the acid salt with an organic base (e.g., DBU) followed by crystallization using an anti-solvent (e.g., dichloromethane) isolates high-purity crystalline miglustat. The anti-solvent promotes precipitation of the compound while solubilizing impurities .

Crystallization Parameters :

Hydrogenation Efficiency

The addition of acid (e.g., HCl) during hydrogenation enhances catalytic activity and ensures efficient debenzylation. This step is critical for avoiding residual benzyl groups, which would otherwise reduce product purity .

Solvent Selection

-

Reactant Solubility : Methanol, ethanol, or isopropanol are chosen for their ability to dissolve the starting material and intermediates .

-

Anti-solvent Role : Dichloromethane or similar solvents selectively precipitate miglustat while dissolving byproducts (e.g., organic base salts) .

Structural and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₄·HCl (this compound) | |

| Molecular Weight | 255.74 g/mol | |

| Melting Point | 128°C (crystalline form) | |

| Impurity Profile | <0.05% of the 5R isomer (HPLC analysis) |

Research Findings

-

Purity Validation : The crystallization process achieves >99.5% purity without chromatography, as confirmed by HPLC .

-

Melting Point Correlation : The elevated melting point (128°C vs. 125–126°C) indicates higher purity and structural integrity .

-

Thermodynamic Stability : Differential scanning calorimetry (DSC) thermograms and FTIR spectra confirm the crystalline structure .

科学的研究の応用

Miglustat hydrochloride has a wide range of scientific research applications:

作用機序

類似化合物との比較

類似化合物

イミグルセラース: ゴーシェ病の治療に使用される酵素補充療法。

エリグルスタット: ゴーシェ病の治療に使用される別のグルコシルセラミドシンターゼ阻害剤。

ミガラスタット: ファブリー病の治療に使用される薬理学的シャペロン.

ミグルスタット塩酸塩の独自性

ミグルスタット塩酸塩は、グルコシルセラミドシンターゼを標的とすることで、糖脂質の合成を阻害する能力においてユニークです。 イミグルセラースなどの酵素補充療法とは異なり、ミグルスタット塩酸塩は、酵素補充療法の適応とならない患者に使用できる経口薬です 。 さらに、ニーマン・ピック病C型の唯一の承認済み治療法であり、このまれな疾患に対する貴重な治療オプションとなっています .

生物活性

Miglustat hydrochloride, also known as N-butyldeoxynojirimycin hydrochloride, is a synthetic iminosugar that functions primarily as an inhibitor of glucosylceramide synthase and α-glucosidases I and II. This compound has been investigated for its therapeutic potential in various lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick type C disease. Its biological activity is characterized by its ability to modulate glycosphingolipid metabolism, which is crucial for cellular function and integrity.

Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide from glucose and ceramide. By inhibiting this enzyme, miglustat reduces the accumulation of glycosphingolipids in lysosomes, which is particularly beneficial in conditions where these lipids accumulate due to enzyme deficiencies. The compound also inhibits α-glucosidases I and II, enzymes involved in the processing of N-linked oligosaccharides, which can affect protein folding and function. This dual inhibition contributes to its therapeutic effects in various disorders.

Biological Activity Overview

- Inhibition of Glycosylation : Miglustat inhibits glycosylation processes that are critical for protein maturation and function.

- Rescue of Protein Trafficking : In human airway epithelial cells, miglustat has been shown to rescue trafficking-deficient F508del-CFTR by inhibiting ER α-glucosidases I and II, enhancing the proper folding and trafficking of this protein .

- Antiviral Activity : The compound exhibits broad-spectrum antiviral properties, although the specific mechanisms remain an area of ongoing research .

1. Gaucher Disease

Miglustat is primarily used in the treatment of Gaucher disease , particularly type I. Clinical trials have demonstrated that miglustat can lead to significant improvements in hematological parameters (such as hemoglobin concentration and platelet count) and reductions in organomegaly (enlargement of liver and spleen) compared to baseline measurements.

| Parameter | Before Treatment | After 12 Months | After 24 Months |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.5 | 12.5 | 12.7 |

| Platelet Count (×10^9/L) | 100 | 150 | 160 |

| Spleen Volume (cm³) | 500 | 300 | 250 |

| Liver Volume (cm³) | 2000 | 1500 | 1400 |

In a randomized controlled trial involving 30 patients over a period of 24 months, significant improvements were observed in neurological assessments and overall quality of life .

2. Niemann-Pick Type C Disease

Miglustat has also been studied for its efficacy in treating Niemann-Pick type C disease , a neurodegenerative disorder characterized by lipid accumulation. A study involving patients aged 12 years or older showed that those treated with miglustat exhibited significant improvements in horizontal saccadic eye movement velocity compared to those receiving standard care:

| Study Group | HSEM Velocity Improvement |

|---|---|

| Miglustat Group (n=20) | +15% |

| Standard Care Group (n=9) | +2% |

The results indicated that miglustat not only stabilizes but can also improve several clinically relevant markers associated with NPC .

Case Study: Gaucher Disease Type III

A notable case involved a patient with Gaucher disease type III who showed marked improvement in neurological symptoms after initiating treatment with miglustat alongside enzyme replacement therapy (ERT). Over a period of one year, the patient experienced improved cognitive function, reduced splenomegaly, and better overall health status .

Case Study: Niemann-Pick Type C Disease

In another instance, a cohort study involving children with Niemann-Pick type C demonstrated that treatment with miglustat led to stabilization or improvement in swallowing capacity and auditory acuity over a year-long treatment period .

Safety Profile

While miglustat has shown efficacy in managing symptoms of lysosomal storage disorders, it is associated with several adverse effects:

特性

IUPAC Name |

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210110-90-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。